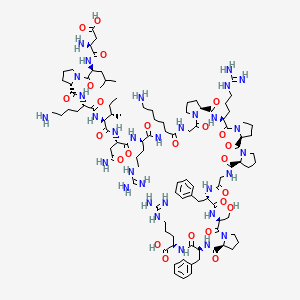

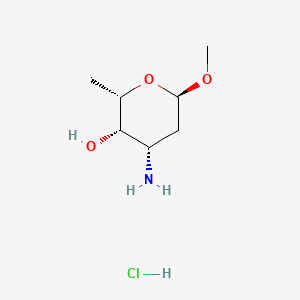

甲基-L-道诺霉素盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl L-daunosamine hydrochloride is a chemical compound with the molecular formula C7H16ClNO3 and a molecular weight of 197.66 g/mol . It is a derivative of L-daunosamine, a sugar component found in several complex carbohydrates. This compound is primarily used in research and has applications in the modification of polysaccharides and other saccharides .

科学研究应用

Methyl L-daunosamine hydrochloride has several scientific research applications, including:

Chemistry: Used in the synthesis of complex carbohydrates and as a building block for other chemical compounds.

Biology: Employed in the study of carbohydrate metabolism and the modification of biological molecules.

Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.

作用机制

Target of Action

Methyl L-Daunosamine Hydrochloride, also known as Daunosamine Hydrochloride, is a derivative of the antibiotic daunorubicin . The daunosamine moiety of daunorubicin is considered to be the most sensitive part of the molecule in terms of biological response to chemical transformations .

Mode of Action

Daunorubicin, from which Methyl L-Daunosamine Hydrochloride is derived, is known to generate reactive oxygen species (ROS), which causes DNA damage, particularly inducing double-strand breaks (DSBs) . The modification of daunorubicin on its NH2 moiety, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound .

Biochemical Pathways

The biosynthesis of dTDP-L-daunosamine, the deoxyaminosugar moiety of the antibiotics daunorubicin and doxorubicin, involves several enzymes encoded by a single gene cluster . The first two steps of the pathway, the activation of α-D-glucopyranose 1-phosphate by dTDP and 4,6 dehydration, are common to the biosynthesis of many dTDP-sugars . The next steps are catalyzed by a 3,5-epimerase, a 2,3-dehydratase, and a 3-aminotransferase . Finally, the 4-ketoreductase reduces the C-4 ketone to a hydroxyl group to produce dTDP-L-daunosamine .

Pharmacokinetics

The modification of daunorubicin, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound . These modifications can potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

Result of Action

Daunorubicin, from which it is derived, is known to cause dna damage, particularly inducing double-strand breaks (dsbs) . This leads to cytotoxicity, which is the basis for its use in cancer treatment .

Action Environment

The synthesis and modification of daunorubicin, which includes the daunosamine part, could potentially be influenced by various factors such as temperature, ph, and the presence of other substances .

生化分析

Biochemical Properties

It is known that the daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations .

Cellular Effects

It is known that daunosamine, a component of the anthracycline class of antineoplastics, is soluble in water and responds with polymers like cellulose and lignin if it is in excess . This suggests that Methyl L-Daunosamine Hydrochloride may have similar interactions within cells.

Molecular Mechanism

Modification of daunorubicin on its NH2 moiety, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound .

准备方法

Synthetic Routes and Reaction Conditions

Methyl L-daunosamine hydrochloride can be synthesized through the asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalyzed dihydroxylation . This method provides a concise route to the compound and its epimers. The reaction conditions involve the use of homochiral lithium amide and osmium tetroxide as key reagents.

Industrial Production Methods

Industrial production methods for Methyl L-daunosamine hydrochloride typically involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications.

化学反应分析

Types of Reactions

Methyl L-daunosamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include osmium tetroxide for dihydroxylation, lithium amides for conjugate addition, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include various derivatives of Methyl L-daunosamine hydrochloride, such as methyl 3-epi-D-daunosaminide hydrochloride .

相似化合物的比较

Similar Compounds

Methyl β-L-daunosaminide hydrochloride: A similar compound with a slightly different structure and properties.

Daunosamine hydrochloride: Another derivative of L-daunosamine with similar applications and chemical properties.

Uniqueness

Methyl L-daunosamine hydrochloride is unique due to its specific molecular structure, which allows it to interact with polysaccharides and other saccharides in a distinct manner. This uniqueness makes it valuable for research and industrial applications where precise modifications of carbohydrates are required .

属性

IUPAC Name |

(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGBUAXDCLPMP-AOAPYHFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of synthesizing daunosamine hydrochloride from readily available sugars like D-glucose and D-mannose?

A1: Daunosamine is a crucial component of important anti-cancer drugs. Synthesizing it from readily available and inexpensive starting materials like D-glucose [] and D-mannose [] can potentially make the production of these drugs more cost-effective and efficient.

Q2: Do the provided papers describe different synthetic approaches to daunosamine hydrochloride?

A2: Yes, while both papers utilize carbohydrate chemistry principles, they employ different strategies and reaction sequences. The paper by Baer et al. [] starts with D-mannose, while the other paper by Marsh et al. [] uses D-glucose as the starting material. This highlights the possibility of multiple synthetic routes to obtain the target molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)